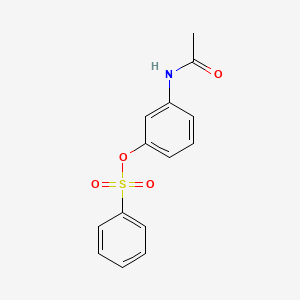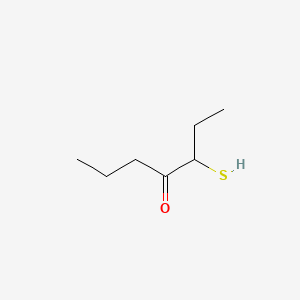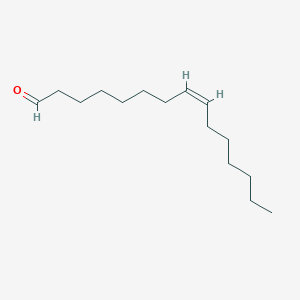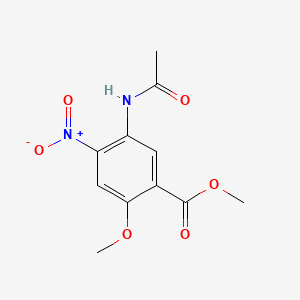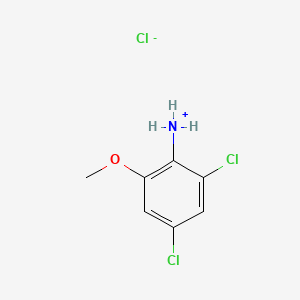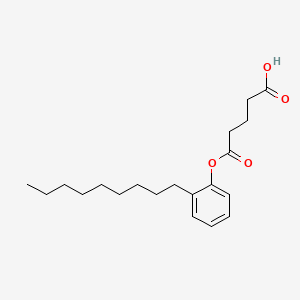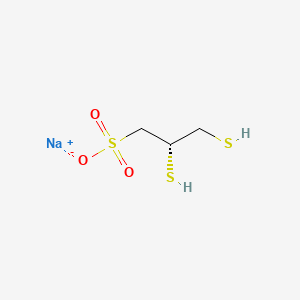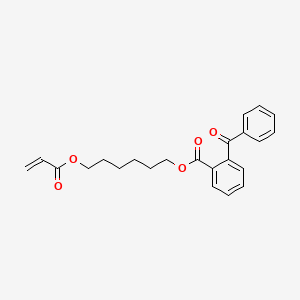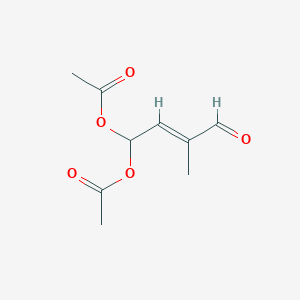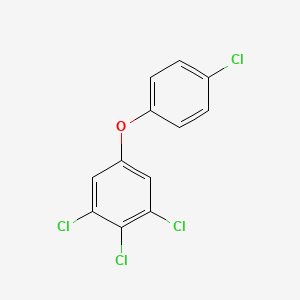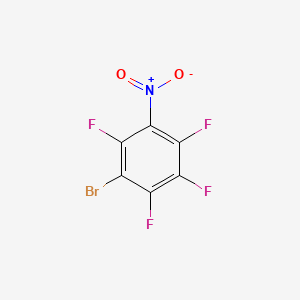
Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzène, 1-bromo-2,3,4,6-tétrafluoro-5-nitro- est un composé aromatique halogéné. Il se caractérise par la présence de brome, de fluor et de groupes nitro liés à un cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Benzène, 1-bromo-2,3,4,6-tétrafluoro-5-nitro- implique généralement l'halogénation et la nitration d'un dérivé benzénique fluoré. Une méthode courante comprend la bromation du 2,3,4,6-tétrafluoronitrobenzène à l'aide de brome ou d'une source de brome dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant inerte tel que le dichlorométhane ou le chloroforme, et la température est maintenue à un niveau bas pour éviter les réactions secondaires.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler précisément les paramètres de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Benzène, 1-bromo-2,3,4,6-tétrafluoro-5-nitro- peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : L'atome de brome peut être remplacé par des nucléophiles tels que les amines ou les thiols.
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur ou d'hydrure métallique.
Oxydation : Bien que moins courante, le composé peut subir des réactions d'oxydation dans des conditions spécifiques.
Réactifs et conditions courants
Substitution nucléophile : Réactifs comme l'amidure de sodium ou la thiourée dans des solvants aprotiques polaires.
Réduction : Catalyseurs tels que le palladium sur carbone (Pd/C) ou des réactifs comme l'hydrure de lithium et d'aluminium (LiAlH4).
Oxydation : Agents oxydants forts comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Principaux produits formés
Substitution nucléophile : Les produits comprennent des dérivés benzéniques substitués avec divers groupes fonctionnels remplaçant l'atome de brome.
Réduction : Le produit principal est le composé aminé correspondant.
Oxydation : Les produits dépendent des conditions spécifiques, mais peuvent inclure des acides carboxyliques ou d'autres dérivés oxydés.
Applications de la recherche scientifique
Benzène, 1-bromo-2,3,4,6-tétrafluoro-5-nitro- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Enquêté pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré comme précurseur pour les composés pharmaceutiques.
Industrie : Utilisé dans le développement de matériaux avancés, y compris les polymères et les composants électroniques.
Mécanisme d'action
Le mécanisme d'action de Benzène, 1-bromo-2,3,4,6-tétrafluoro-5-nitro- dépend de son application spécifique. Dans les réactions chimiques, les effets attracteurs d'électrons des groupes fluor et nitro influencent la réactivité du cycle benzénique, le rendant plus susceptible aux attaques nucléophiles. L'atome de brome sert de groupe partant dans les réactions de substitution, facilitant la formation de nouvelles liaisons.
Applications De Recherche Scientifique
Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine and nitro groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzène, 1-bromo-2,3,4,5-tétrafluoro-
- Benzène, 1-bromo-2,3,5,6-tétrafluoro-
- Benzène, 1-bromo-2,4,5,6-tétrafluoro-
Unicité
Benzène, 1-bromo-2,3,4,6-tétrafluoro-5-nitro- est unique en raison de l'arrangement spécifique de ses substituants. La présence à la fois de brome et de groupes nitro, ainsi que de multiples atomes de fluor, confère des propriétés chimiques distinctes qui le différencient des autres dérivés benzéniques halogénés.
Propriétés
Numéro CAS |
17826-68-5 |
|---|---|
Formule moléculaire |
C6BrF4NO2 |
Poids moléculaire |
273.97 g/mol |
Nom IUPAC |
1-bromo-2,3,4,6-tetrafluoro-5-nitrobenzene |
InChI |
InChI=1S/C6BrF4NO2/c7-1-2(8)4(10)5(11)6(3(1)9)12(13)14 |
Clé InChI |
FQASCRBHHOJVDA-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)Br)F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


